molecular formula C14H18N2O5 B6501773 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethylethanediamide CAS No. 1396798-87-0

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethylethanediamide

Cat. No. B6501773
CAS RN: 1396798-87-0
M. Wt: 294.30 g/mol
InChI Key: JOKHBONLBNIKAG-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole . It also contains an ethanediamide group, which is a type of amide. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and ethanediamide functional groups. The benzodioxole group is a planar, aromatic system, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole and ethanediamide groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the ethanediamide group might participate in typical amide reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxole group could contribute to its aromaticity and stability, while the ethanediamide group could influence its polarity and hydrogen bonding capabilities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. If it exhibits interesting properties, it could be further investigated for potential applications in various fields .

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-15-12(17)13(18)16-7-14(2,19)9-4-5-10-11(6-9)21-8-20-10/h4-6,19H,3,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKHBONLBNIKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-ethyloxalamide

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